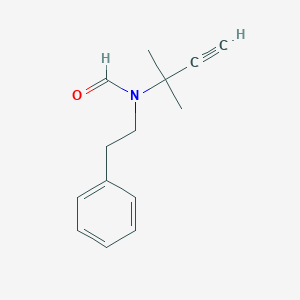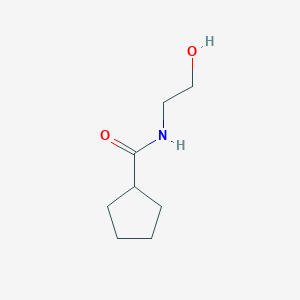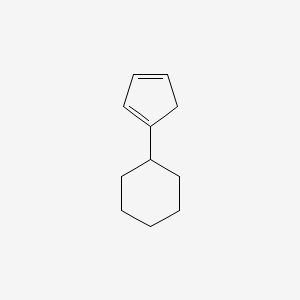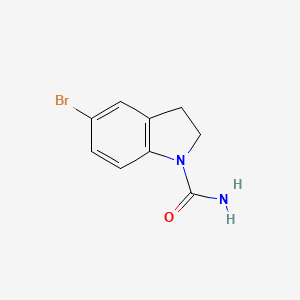
4-Methyl-2-(methylsulfanyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 4-methyl-2-(methylthio)- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry and industrial processes. The compound features a quinoline core with a methyl group at the 4-position and a methylthio group at the 2-position. This unique structure imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4-methyl-2-(methylthio)- typically involves the cyclization of aniline derivatives with appropriate reagents. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde.
Industrial Production Methods
Industrial production of Quinoline, 4-methyl-2-(methylthio)- often employs catalytic processes to enhance yield and efficiency. Transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. These methods provide a scalable and cost-effective approach to producing the compound in large quantities.
化学反应分析
Types of Reactions
Quinoline, 4-methyl-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
Quinoline, 4-methyl-2-(methylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Quinoline, 4-methyl-2-(methylthio)- involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Methylquinoline: Lacks the methylthio group at the 2-position.
2-Methylthioquinoline: Lacks the methyl group at the 4-position.
Uniqueness
Quinoline, 4-methyl-2-(methylthio)- is unique due to the presence of both the methyl and methylthio groups, which impart distinct chemical properties and reactivity. This dual substitution enhances its potential for various applications in medicinal chemistry and industrial processes.
属性
CAS 编号 |
52323-12-3 |
|---|---|
分子式 |
C11H11NS |
分子量 |
189.28 g/mol |
IUPAC 名称 |
4-methyl-2-methylsulfanylquinoline |
InChI |
InChI=1S/C11H11NS/c1-8-7-11(13-2)12-10-6-4-3-5-9(8)10/h3-7H,1-2H3 |
InChI 键 |
RLDHSIBDENAWCH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=CC=CC=C12)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


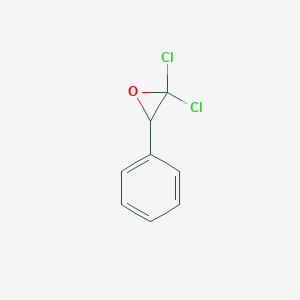
![Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide](/img/structure/B14638857.png)

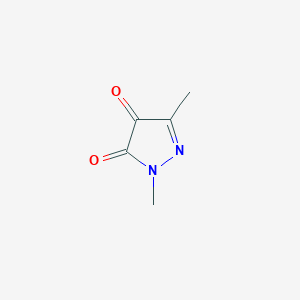
![6-Chloro-5H-benzo[7]annulene](/img/structure/B14638873.png)

![N,5-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,3,5,7-tetraene-7-carboximidamide](/img/structure/B14638891.png)
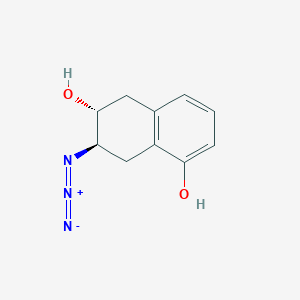
![3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14638903.png)
